1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

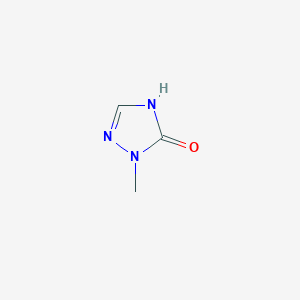

1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound belonging to the 4,5-dihydro-1H-1,2,4-triazol-5-one family. Its structure features a triazole ring fused with a ketone group, where the methyl substituent at the N1 position modulates its electronic and steric properties. This compound is of significant interest due to its versatile biological activities, including antimicrobial, antifungal, antitumor, and antioxidant properties . Its weak acidic nature (pKa ~10–12 in non-aqueous solvents) arises from the NH group in the triazole ring, making it amenable to derivatization via alkylation, acylation, and Schiff base formation .

Properties

IUPAC Name |

2-methyl-4H-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c1-6-3(7)4-2-5-6/h2H,1H3,(H,4,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQNVRGOXXBGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4114-20-9 | |

| Record name | 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be synthesized through several methods, including the cyclization of hydrazine derivatives with β-keto esters or β-diketones. The reaction typically involves heating the reactants in the presence of a catalyst, such as acetic acid, to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure high purity and yield, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various chemical syntheses.

Scientific Research Applications

1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antifungal, antimicrobial, and antiviral properties, making it useful in the development of new pharmaceuticals.

Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and diabetes.

Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism by which 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects involves the interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

Structural-Activity Relationships (SAR)

N1 Substituents : Alkyl groups (methyl, ethyl) optimize solubility and moderate acidity, while aromatic groups enhance stability and π-π interactions in biological targets .

N4 Functionalization : Schiff base formation or acylation at N4 dramatically improves bioactivity (e.g., antioxidant, antimicrobial) by introducing redox-active moieties or hydrogen-bonding sites .

C3 Substituents : Bulky or heteroaromatic groups at C3 enhance antitumor and antimicrobial activities by increasing membrane permeability and target affinity .

Biological Activity

1-Methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a five-membered ring with three nitrogen atoms and exhibits weak acidic properties. Its structure allows for various substitutions that can enhance its biological efficacy.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several synthesized triazole derivatives against various bacterial strains using the resazurin microtiter assay. The results indicated that certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.19 µM against Mycobacterium tuberculosis .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 0.19 | Mycobacterium tuberculosis |

| 4-Amino derivatives | Moderate | Staphylococcus aureus, Enterococcus faecalis |

Antifungal Activity

The antifungal potential of triazole compounds has been well-documented. A series of studies have shown that 1-methyl derivatives can inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity. The mechanism typically involves inhibition of ergosterol synthesis, a crucial component of fungal cell membranes.

Antiviral Activity

Triazole compounds have also been explored for their antiviral properties. Research indicates that certain derivatives can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells. This activity is particularly relevant in the context of emerging viral infections.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Studies demonstrate that these compounds can induce apoptosis in cancer cells through multiple pathways:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SISO (Cervical) | 10.2 | Apoptosis induction |

| RT-112 (Bladder) | 17.2 | Apoptosis induction |

These findings suggest that modifications to the triazole ring can enhance cytotoxicity and selectivity towards cancer cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Cell Membrane Disruption : Antifungal activity is primarily mediated through disruption of ergosterol synthesis.

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical settings:

- Tuberculosis Treatment : A novel triazole derivative was tested in patients with drug-resistant tuberculosis and showed promising results in reducing bacterial load.

- Fungal Infections : Clinical trials involving triazole compounds demonstrated significant improvement in patients suffering from systemic fungal infections resistant to conventional therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, acylation steps using triethylamine as a catalyst in non-polar solvents (e.g., dichloromethane) under reflux conditions are critical for optimizing yields . Reaction parameters such as temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) should be systematically varied and monitored via TLC or HPLC to track intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹). Computational IR spectra generated via B3LYP/6-31G(d,p) methods can validate experimental peaks .

- NMR : ¹H and ¹³C NMR resolve substituent effects (e.g., methyl group protons at δ 2.3–2.6 ppm). Use the GIAO method with B3LYP/6-311G(d,p) basis sets to calculate theoretical chemical shifts and compare with experimental data .

- UV-Vis : Electronic transitions (e.g., π→π* in triazole rings) can be modeled via TD-DFT .

Q. How are pKa values determined for triazolone derivatives, and why are they significant in drug design?

- Methodological Answer : Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., DMSO, acetonitrile) quantifies weak acidic N-H groups (pKa ~8–12). These values predict ionization states, solubility, and receptor-binding efficiency in biological systems .

Advanced Research Questions

Q. How can computational methods (DFT, HF) resolve discrepancies between experimental and theoretical spectral data for triazolone derivatives?

- Methodological Answer :

- Geometry Optimization : Use B3LYP/6-311G(d,p) or HF/6-31G(d) basis sets to minimize energy states. Compare bond lengths (e.g., C-N: 1.32–1.38 Å) and angles with crystallographic data .

- Spectral Validation : Apply scaling factors (e.g., 0.961 for IR) to adjust computed vibrational frequencies. Use the Veda4f program to assign modes and resolve mismatches .

- Statistical Analysis : Plot experimental vs. calculated NMR shifts (δ_exp = a + b·δ_calc) and calculate regression coefficients (R² >0.95) using SigmaPlot .

Q. What strategies are employed to analyze the antioxidant activity of triazolone derivatives, and how do they compare to standard antioxidants?

- Methodological Answer :

- In Vitro Assays :

- DPPH/ABTS Radical Scavenging : Measure IC50 values (µM) and compare to BHA/BHT. For example, derivatives with electron-donating groups (e.g., -OCH₃) show enhanced activity .

- FRAP Assay : Quantify Fe³+ reduction capacity. Compounds like 5a and 7c exhibit higher activity than α-tocopherol due to thiophene substituents .

- Structure-Activity Relationships (SAR) : Correlate HOMO-LUMO gaps (4.5–5.0 eV) with radical stabilization .

Q. How do structural modifications (e.g., substituents) impact the bioactivity and electronic properties of triazolone derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase dipole moments (~5–7 Debye) and enhance enzyme inhibition (e.g., microsomal prostaglandin E synthase 1) by stabilizing ligand-receptor interactions .

- Hydrophobic Substituents (e.g., cyclohexyl) : Improve membrane permeability (logP ~2.5–3.0) but reduce aqueous solubility. Balance via QSAR modeling .

- Heterocyclic Appendages (e.g., thiophene) : Modulate antioxidant and antitumor activity by altering redox potentials and DNA intercalation .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between experimental and computational spectral data for triazolone derivatives?

- Methodological Answer :

- Source Identification : Check for solvent effects (e.g., DMSO vs. gas-phase calculations) and proton exchange in NMR. Re-optimize geometries with solvent models (e.g., PCM) .

- Parameter Adjustment : Use hybrid functionals (e.g., B3PW91) instead of pure DFT to better match experimental UV-Vis absorption maxima .

- Validation : Cross-reference multiple techniques (e.g., X-ray crystallography for bond lengths) to confirm structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.